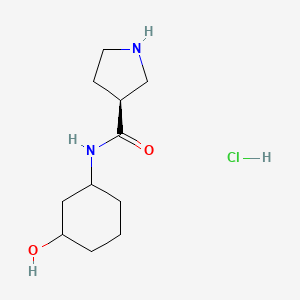

(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride

Description

(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride (CAS: 1868375-25-0) is a chiral pyrrolidine derivative with a molecular weight of 212.29 g/mol. Its structure comprises a pyrrolidine ring substituted at the 3-position with a carboxamide group linked to a 3-hydroxycyclohexyl moiety, and it is stabilized as a hydrochloride salt.

The compound is commercially available and shipped globally (e.g., China, the U.S., Germany), indicating its utility in pharmaceutical or agrochemical research.

Properties

IUPAC Name |

(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H/t8-,9?,10?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCBCYNGRZTVBB-AYUROHKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC(C1)O)NC(=O)[C@H]2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride, also known by its CAS number 1868375-26-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: C11H21ClN2O2

- Molecular Weight: 248.75 g/mol

- IUPAC Name: (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide; hydrochloride

- Appearance: Oil

- Purity: Typically 95% .

Biological Activity

The biological activity of (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride has been investigated in various studies, focusing on its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have evaluated the anticancer effects of pyrrolidine derivatives, including (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride. The compound was tested against human lung adenocarcinoma cells (A549) using an MTT assay to assess cell viability post-treatment.

Key Findings:

- The compound exhibited structure-dependent anticancer activity.

- Compounds with specific substitutions demonstrated enhanced activity against A549 cells, reducing viability significantly compared to controls.

| Compound | Viability Reduction (%) | Notes |

|---|---|---|

| Control | 100 | No treatment |

| Compound A | 78 | Weak activity |

| Compound B | 64 | Moderate activity |

| Compound C | 61 | High activity |

These results indicate that structural modifications can significantly influence the anticancer efficacy of pyrrolidine derivatives .

Antimicrobial Activity

In addition to its anticancer properties, (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride has been screened for antimicrobial activity against multidrug-resistant pathogens.

Testing Parameters:

- Pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Pseudomonas aeruginosa.

- Method: Disc diffusion and broth microdilution techniques were employed to determine Minimum Inhibitory Concentrations (MICs).

Results:

- The compound showed promising antimicrobial activity against certain strains of MRSA.

- Selective toxicity was noted, with lower cytotoxicity towards non-cancerous cells compared to cancerous cells.

Case Studies

-

Study on Anticancer Activity :

- A study conducted on various pyrrolidine derivatives demonstrated that the incorporation of specific functional groups could enhance anticancer properties. The study highlighted that compounds with hydrazone structures exhibited the most potent activity against A549 cells while maintaining low toxicity towards normal cells .

-

Study on Antimicrobial Properties :

- Research focused on the effectiveness of (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride against resistant strains revealed that certain modifications could improve efficacy against pathogens like MRSA. The study emphasized the need for further exploration into the structure-activity relationship of these compounds .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydroxycyclohexyl vs. Ethyl and Cyclopropanesulfonamide : The hydroxycyclohexyl group in the target compound likely enhances hydrophilicity compared to the ethyl substituent in N-((3S,5R)-5-ethylpyrrolidin-3-yl)cyclopropanesulfonamide hydrochloride. However, the cyclopropanesulfonamide group in the latter introduces a strong electron-withdrawing moiety, which may improve metabolic stability or binding affinity in sulfonamide-targeted enzymes .

- Carboxamide vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.